molecular formula C8H11NO2 B13595308 2-Amino-1-(2,5-dimethylfuran-3-yl)ethan-1-one

2-Amino-1-(2,5-dimethylfuran-3-yl)ethan-1-one

Cat. No.: B13595308
M. Wt: 153.18 g/mol
InChI Key: OWYDZOREBGKBHK-UHFFFAOYSA-N
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Description

2-Amino-1-(2,5-dimethylfuran-3-yl)ethan-1-one is a substituted aminoethanone derivative characterized by a 2,5-dimethylfuran-3-yl moiety. This article compares these analogs systematically, emphasizing substituent-driven variations in stability, activity, and regulatory status.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-amino-1-(2,5-dimethylfuran-3-yl)ethanone

InChI

InChI=1S/C8H11NO2/c1-5-3-7(6(2)11-5)8(10)4-9/h3H,4,9H2,1-2H3

InChI Key

OWYDZOREBGKBHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,5-dimethylfuran-3-yl)ethan-1-one typically involves the acylation of 2,5-dimethylfuran with an appropriate acylating agent under acidic conditions. One common method is the reaction of 2,5-dimethylfuran with acetic anhydride in the presence of a catalyst such as sulfuric acid to yield 3-acetyl-2,5-dimethylfuran. This intermediate can then be further reacted with ammonia to introduce the amino group, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,5-dimethylfuran-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2-Amino-1-(2,5-dimethylfuran-3-yl)ethan-1-one has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,5-dimethylfuran-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Regulatory Notes
This compound 2,5-Dimethylfuran Not reported Hypothesized CNS activity Unregulated (presumed)
bk-2C-B 4-Bromo-2,5-dimethoxyphenyl ~274.1 Psychoactive NPS Controlled
α-Ketoamine 247 2,4-Dimethoxyphenyl ~195.2 CK1δ inhibitor intermediate Research use
2-Amino-1-(5-bromopyridin-3-yl)ethan-1-one 5-Bromopyridin-3-yl 215.05 Discontinued; high polarity Lab use only

Biological Activity

2-Amino-1-(2,5-dimethylfuran-3-yl)ethan-1-one is a compound of interest due to its structural features that suggest potential biological activities, particularly in the context of antiviral and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Structural Characteristics

The compound features a furan ring, which is known for its diverse biological activities. The presence of the amino group and the ketone functionality enhances its potential interactions with biological targets. The 2,5-dimethylfuran moiety is significant as it has been associated with various pharmacological effects.

Antiviral Activity

Research has indicated that compounds containing furan structures can exhibit antiviral properties. A study reported the synthesis of furan-carboxamide derivatives that demonstrated potent inhibition against the H5N1 influenza virus. Notably, one derivative showed an effective concentration (EC50) of 1.25 μM against the virus, highlighting the potential of furan-based compounds in antiviral applications .

The antiviral mechanism is often linked to the ability of these compounds to inhibit viral neuraminidase or interfere with viral uncoating processes. For instance, docking studies revealed that certain furan derivatives could effectively bind to the M2 protein channel of influenza A viruses, blocking essential functions required for viral replication .

Anticancer Activity

The anticancer potential of compounds similar to this compound has also been explored. Benzofuran derivatives have been documented to exhibit cytotoxic effects against various cancer cell lines, including leukemia and lung cancer cells. For example, one study found that benzofuran derivatives had IC50 values as low as 0.1 μM against K562 leukemia cells, indicating significant antiproliferative activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the furan ring can lead to enhanced biological activity. The introduction of substituents at specific positions on the furan ring can optimize interactions with cellular targets and improve selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

  • Antiviral Studies : A series of furan-carboxamide derivatives were synthesized and tested for their antiviral efficacy against influenza viruses. The results indicated that structural modifications could significantly enhance their inhibitory effects .
  • Cytotoxicity Assessments : In vitro assays demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with reduced side effects .
  • Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with viral proteins and cancer-related targets, helping to elucidate their mechanisms of action and guiding further drug design efforts .

Data Tables

Compound NameBiological ActivityIC50/EC50 ValueTarget
Furan-Carboxamide Derivative 1aAntiviral1.25 μMH5N1 Virus
Benzofuran Derivative 10bAnticancer0.1 μMK562 Cells
Benzofuran Derivative MCC1019Anticancer16.4 μMPLK1 Signaling Pathway

Q & A

Q. How to design assays for evaluating biological activity of this compound?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes/receptors with known affinity for amino-ketones (e.g., kinases or GPCRs).
  • Assay Formats : Use fluorescence polarization for binding studies or LC-MS/MS for metabolite profiling.
  • Negative Controls : Include structurally analogous compounds (e.g., ’s dichlorophenyl analog) to isolate structure-activity relationships .

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